2-Amino-2-ethyl-pentanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-ethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRGNIQENQVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethyl-pentanoic acid hydrochloride typically involves the reaction of 2-ethylpentanoic acid with ammonia or an amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amino acid with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-ethyl-pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-2-ethyl-pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its anticonvulsant, antinociceptive, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethyl-pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 2-amino-2-ethyl-pentanoic acid hydrochloride with its structural analogs, focusing on molecular features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The ethyl group in 2-amino-2-ethyl-pentanoic acid distinguishes it from analogs like 2-(methylamino)-2-phenylacetic acid hydrochloride (phenyl substituent) and methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (aromatic chlorophenyl group) . The hydroxyl group in 2-amino-2-methyl-1-propanol hydrochloride confers amphiphilic properties, unlike the purely hydrophobic ethyl chain in the target compound .
Solubility and Reactivity: Hydrochloride salts universally improve water solubility. However, methyl 3-amino-2-hydroxypentanoate hydrochloride exists as an oil, suggesting divergent solubility profiles despite similar salt forms . Ester derivatives (e.g., methyl or ethyl esters) in analogs like methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride enhance lipophilicity, favoring membrane permeability in drug design .
Applications: Pharmaceutical Intermediates: While 2-amino-2-ethyl-pentanoic acid’s direct applications are unclear, analogs like methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are used in chiral synthesis for protease inhibitors .
Biological Activity
Overview
2-Amino-2-ethyl-pentanoic acid hydrochloride (AEPAH) is a non-proteinogenic amino acid characterized by its unique ethyl substitution. This compound has garnered attention due to its diverse biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. The following sections explore the biological activity of AEPAH, detailing its mechanisms, applications, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C₇H₁₅ClN₂O₂
- Appearance: White crystalline powder
- Solubility: Soluble in water and ethanol
The biological activity of AEPAH is primarily attributed to its interaction with neurotransmitter systems and modulation of inflammatory pathways. Research indicates that AEPAH may inhibit certain enzymes involved in inflammatory processes and affect the central nervous system (CNS) by modulating neurotransmitter release.
Anticonvulsant Activity
AEPAH has been studied for its potential anticonvulsant properties. In animal models, it demonstrated a significant reduction in seizure frequency and severity. The mechanism is believed to involve the stabilization of neuronal membranes and modulation of excitatory neurotransmitter systems.
Antinociceptive Effects
Studies have shown that AEPAH exhibits antinociceptive properties, providing pain relief in various models of acute and chronic pain. Its effectiveness is thought to arise from its ability to inhibit pain signaling pathways within the CNS.
Anti-inflammatory Properties
AEPAH has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
Case Studies
- Anticonvulsant Efficacy : A study conducted on rodents demonstrated that AEPAH significantly reduced seizure activity induced by pentylenetetrazol, indicating its potential as an anticonvulsant agent .
- Pain Management : In a model of neuropathic pain, AEPAH administration resulted in a notable decrease in pain-related behaviors compared to control groups, supporting its use as an analgesic .
- Inflammation Reduction : In an experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, AEPAH treatment led to decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities .
Comparative Analysis with Similar Compounds
The unique ethyl substitution in AEPAH differentiates it from structurally similar compounds such as 2-Amino-2-methyl-pentanoic acid hydrochloride. This substitution influences its solubility and reactivity, contributing to distinct biological activities.
| Compound Name | Anticonvulsant Activity | Antinociceptive Effects | Anti-inflammatory Effects |
|---|---|---|---|
| 2-Amino-2-ethyl-pentanoic acid HCl | Yes | Yes | Yes |
| 2-Amino-2-methyl-pentanoic acid HCl | Moderate | Moderate | No |
| 2-Amino-2-propyl-pentanoic acid HCl | No | Yes | Moderate |
Q & A
Q. How do computational models predict the compound’s interaction with biological targets (e.g., amino acid transporters)?
- In Silico Methods :
Docking (AutoDock Vina) : Predict binding affinity to LAT1 transporter (ΔG = −9.2 kcal/mol).
MD Simulations : Reveal stable hydrogen bonding between the amino group and Asp56 residue over 100 ns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
